molecular formula C9H12ClNO2 B12110843 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol

Cat. No.: B12110843
M. Wt: 201.65 g/mol
InChI Key: GNOJWXXZHRSIPN-UHFFFAOYSA-N
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Description

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol (molecular formula: C₉H₁₂ClNO₂; molecular weight: 201.65 g/mol) is a synthetic phenolic derivative characterized by a chloro substituent at the 4-position, a hydroxyl group at the 3-position, and a β-hydroxyethylmethylamine side chain . Structurally, it belongs to the class of sympathomimetic amines, sharing core features with adrenoceptor agonists like phenylephrine and synephrine.

This compound is primarily studied in pharmaceutical contexts, particularly as a reference standard or impurity in adrenergic drug synthesis.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H12ClNO2/c1-11-5-9(13)7-4-6(12)2-3-8(7)10/h2-4,9,11-13H,5H2,1H3

InChI Key

GNOJWXXZHRSIPN-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=C(C=CC(=C1)O)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of Epoxide Precursor

The synthesis begins with 4-chlororesorcinol, where the phenolic hydroxyl group at the 3-position is protected as a methyl ether using dimethyl sulfate under alkaline conditions. The protected intermediate undergoes epoxidation via reaction with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate), forming 3-(2,3-epoxypropoxy)-4-chloroanisole.

Reaction Conditions :

  • Temperature: 0–5°C (epoxidation step)

  • Solvent: Dichloromethane

  • Yield: 78–82%

Epoxide Ring-Opening with Methylamine

The epoxide intermediate is treated with excess methylamine in ethanol at 50°C for 6 hours, leading to nucleophilic attack at the less hindered carbon of the epoxide. This results in the formation of the 1-hydroxy-2-(methylamino)ethyl side chain.

Key Parameters :

  • Methylamine concentration: 40% aqueous solution

  • Reaction time: 6–8 hours

  • Yield: 65–70%

Deprotection of Methyl Ether

The final step involves demethylation using hydrobromic acid (48% in acetic acid) at 100°C for 3 hours, yielding the target compound as a hydrobromide salt. Subsequent neutralization with sodium bicarbonate affords the free phenol.

Purification :

  • Recrystallization from ethanol/water (1:3 v/v)

  • Purity: >98% (HPLC)

Reductive Amination of Ketone Intermediate

Synthesis of 3-(2-Oxopropyl)-4-chlorophenol

4-Chloro-3-hydroxyacetophenone is prepared via Friedel-Crafts acylation of 4-chlorophenol with chloroacetone in the presence of aluminum chloride. The ketone group serves as the precursor for reductive amination.

Reaction Conditions :

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Chlorobenzene

  • Temperature: 45–55°C

  • Yield: 85–90%

Reductive Amination with Methylamine

The ketone intermediate reacts with methylamine hydrochloride and sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid). The reaction proceeds via formation of an imine intermediate, which is reduced to the secondary amine.

Optimization Data :

ParameterOptimal Value
Temperature25°C
Reaction time12 hours
Methylamine equiv2.5
Yield73–77%

Isolation and Purification

The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: chloroform/methanol 9:1).

Mannich Reaction Approach

One-Pot Three-Component Reaction

This method employs 4-chlorophenol, formaldehyde, and methylamine in a Mannich reaction to directly introduce the 1-hydroxy-2-(methylamino)ethyl group. The reaction is conducted in aqueous ethanol with catalytic hydrochloric acid.

Mechanistic Insights :

  • Formation of an iminium ion from formaldehyde and methylamine.

  • Electrophilic attack of the iminium ion on the aromatic ring (para to chlorine).

  • Tautomerization to yield the final product.

Limitations :

  • Regioselectivity challenges due to competing ortho/para substitution.

  • Typical yield: 50–55% (requires multiple recrystallizations).

Alkylation of 4-Chloro-3-Hydroxybenzaldehyde

Aldol Condensation

4-Chloro-3-hydroxybenzaldehyde undergoes aldol condensation with nitroethane in the presence of ammonium acetate, forming 4-chloro-3-hydroxy-β-nitrostyrene. Reduction with lithium aluminum hydride yields the corresponding β-amino alcohol.

Critical Steps :

  • Nitro group reduction: LiAlH₄ in THF, 0°C to room temperature.

  • Methylation: Treatment with methyl iodide and potassium carbonate.

Yield Profile :

StepYield (%)
Aldol condensation68
Reduction75
Methylation82

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

A Wang resin-functionalized 4-chlorophenol derivative is subjected to sequential alkylation and amination steps. The hydroxyl group is activated using Mitsunobu conditions (DIAD, triphenylphosphine) for coupling with 2-(methylamino)ethanol.

Advantages :

  • Simplified purification via filtration.

  • Scalability for combinatorial libraries.

Conditions :

  • Coupling reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: DMF

  • Final cleavage: 95% TFA in water

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Epoxide ring-opening7098ModerateHigh
Reductive amination7795LowMedium
Mannich reaction5590Very lowLow
Alkylation route8297HighHigh
Solid-phase6599Very highVery high

Chemical Reactions Analysis

Reactivity: 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group (if present) could yield an amino group.

    Substitution: Substitution reactions at the phenolic position are possible.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) can introduce the chlorine atom.

    Hydroxylation: Hydroxylating agents (e.g., sodium hydroxide, hydrogen peroxide) can introduce the hydroxyl group.

    Reduction: Reducing agents (e.g., sodium borohydride) facilitate reduction reactions.

Major Products: The major products depend on reaction conditions and substituents. Potential products include chlorinated derivatives, hydroxylated compounds, and reduced forms.

Scientific Research Applications

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol finds applications in various fields:

    Chemistry: As a building block for drug synthesis or ligand design.

    Biology: Studying its interactions with enzymes or receptors.

    Medicine: Investigating its potential therapeutic properties.

    Industry: Used in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Synephrine, with a para-hydroxyl group, exhibits lower LogP than the meta-hydroxyl analogs, reflecting differences in hydrogen-bonding capacity .

Key Observations :

  • Phenylephrine’s meta-hydroxyl group is critical for α₁-adrenoceptor agonism, while the chloro analog’s activity remains underexplored .
  • Synephrine’s para-hydroxyl group shifts receptor selectivity toward β₃-adrenoceptors, highlighting the impact of substituent position .
  • 4-Chloro-3-ethylphenol lacks the aminoethyl side chain, rendering it pharmacologically distinct but useful in studying muscle contracture mechanisms .

Stability Considerations :

  • The chloro substituent in 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol may enhance stability against oxidative degradation compared to non-halogenated analogs .

Clinical and Industrial Relevance

  • 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol: Primarily used in analytical chemistry as a reference standard to monitor phenylephrine-related drug impurities .
  • Phenylephrine : Widely utilized in over-the-counter decongestants and intraoperative hypotension management .
  • Synephrine : Marketed in dietary supplements for thermogenic effects, though regulatory scrutiny exists due to cardiovascular risks .

Biological Activity

4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol, often referred to as its hydrochloride salt, is a phenolic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological interactions, mechanisms of action, and comparative analysis with structurally similar compounds.

The synthesis of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-chlorophenol and 2-(methylamino)ethanol.
  • Reaction Conditions : The reaction is conducted under controlled conditions using solvents like ethanol or methanol and catalysts such as hydrochloric acid.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the product.

Chemical Reactions

The compound can undergo various reactions typical of phenolic compounds, including:

  • Oxidation : Hydroxy groups can be oxidized to form ketones or aldehydes.
  • Reduction : The chloro group can be reduced to yield hydrocarbons.
  • Substitution : Nucleophilic substitution can replace the chloro group with other functional groups.

The biological activity of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interactions : Preliminary studies indicate that this compound interacts with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its pharmacodynamics and therapeutic potential.
  • Receptor Binding : The compound may act on adrenergic receptors, influencing biochemical pathways related to signal transduction and cellular responses. This includes activation of G-protein-coupled receptor pathways, leading to physiological changes such as vasoconstriction.

Comparative Analysis

To better understand the uniqueness of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-[1-Hydroxy-2-(methylamino)ethyl]phenolLacks chloro substituentAntioxidant propertiesMore hydrophilic
4-Chloro-3-methoxyphenolContains methoxy group instead of hydroxyethylAntimicrobial activityMore lipophilic
4-Hydroxy-3-methoxyphenylacetic acidContains carboxylic acid functionalityAnti-inflammatory effectsDifferent metabolic pathways

This comparison underscores the distinct structural characteristics of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol that may contribute to its unique biological activities.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Enzymatic Activity Modulation : Research indicates that 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol can modulate the activity of specific enzymes involved in metabolic pathways. For instance, it has shown potential in altering enzyme kinetics in vitro, suggesting a role in drug metabolism.
  • Pharmacological Applications : The compound has been investigated for its potential therapeutic applications, particularly in conditions where modulation of adrenergic signaling is beneficial. Its ability to influence receptor activity makes it a candidate for further pharmacological studies .
  • Toxicological Assessments : Preliminary toxicity studies indicate that while the compound exhibits biological activity, its safety profile needs thorough evaluation. Understanding its pharmacokinetics and potential side effects is essential for future therapeutic applications .

Q & A

Q. What synthetic routes are recommended for 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol?

Methodological Answer: The compound can be synthesized via reductive amination or condensation reactions. For example, a ketone intermediate (e.g., 4-chloro-3-acetylphenol) can react with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the secondary amine. Alternatively, imine formation followed by reduction (e.g., using NaBH4) is viable, as demonstrated in analogous phenolic derivatives .

Q. Which analytical techniques are suitable for quantifying 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol in mixtures?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used, as validated for structurally related compounds like phenylephrine hydrochloride. Mobile phases often consist of methanol/water or acetonitrile/buffer systems, with optimized pH to enhance peak resolution .

Q. How can the compound’s adrenergic receptor binding activity be assessed?

Methodological Answer: Radioligand binding assays using α1-adrenergic receptor-rich tissues (e.g., rat aorta) or cell lines expressing human receptors are standard. Competitive displacement experiments with tritiated agonists (e.g., [³H]-prazosin) can determine binding affinity (Ki), while functional assays (e.g., cAMP modulation) assess efficacy .

Q. What safety precautions are essential when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for phenolic derivatives, which recommend using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation. Stability studies suggest storage at 2–8°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., chiral ligands in reductive amination) can achieve enantiopure products. Single-crystal X-ray diffraction (SC-XRD) confirms absolute configuration, as applied to structurally similar phenolic amines .

Q. How to validate an RP-HPLC method for this compound in complex biological matrices?

Methodological Answer: Validation parameters include linearity (R² ≥ 0.99), limit of detection (LOD; signal-to-noise ≥ 3), limit of quantification (LOQ; signal-to-noise ≥ 10), and recovery rates (85–115%). Matrix effects (e.g., plasma proteins) are minimized via protein precipitation with acetonitrile before analysis .

Q. What structural modifications enhance selectivity for adrenergic receptor subtypes?

Methodological Answer: Structure-activity relationship (SAR) studies on analogs (e.g., fluorinated or chloro-substituted derivatives) reveal that electron-withdrawing groups at the 4-position enhance α1A selectivity. Computational docking (e.g., AutoDock Vina) and mutagenesis studies identify key receptor residues (e.g., Asp106) for interaction .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC-UV monitoring identifies degradation products. Alkaline conditions (pH > 9) promote oxidation, while acidic media (pH < 3) stabilize the protonated amine form. Lyophilization improves long-term storage stability .

Q. What crystallographic techniques resolve the compound’s solid-state structure?

Methodological Answer: SC-XRD at low temperatures (e.g., 123 K) with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data. Hydrogen-bonding networks and π-π stacking interactions are analyzed using software like SHELX or OLEX2, as applied to phenolic derivatives in space group P2₁/c .

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